molecular formula C16H10BrN3OS2 B2354228 4-bromo-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide CAS No. 325978-39-0

4-bromo-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide

Cat. No. B2354228
CAS RN: 325978-39-0
M. Wt: 404.3
InChI Key: KDDIMZNTFKHCMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazolothiazoles, which includes the thiazolo[4,5-g][1,3]benzothiazol-2-yl moiety, has been reviewed . The most relevant publications from the last 10 years are discussed . The synthesis of thiazolo[4,5-d]thiazoles from functionalized thiazole involves the Jacobsen cyclization of thioamide to the corresponding 2,5-dimethyl-[1,3]thiazolo[4,5-d][1,3]thiazole .

Scientific Research Applications

Electroluminescence Properties

This compound, being a benzothiadiazole-based material, has been studied for its electroluminescence properties. These materials are promising green/yellowish green emitters for electroluminescent applications . They have been used in the fabrication of OLED devices, exhibiting green/yellowish green electroluminescence with external quantum efficiency as high as 4.6% .

Photophysical Properties

The compound has been used to fine-tune the photophysical properties of benzothiadiazole-based emitters. The dyes exhibited shorter wavelength absorption and emission when compared to nonmethylated dyes . The steric effect exerted by the methyl group is responsible for the nonplanar arrangement of donor and acceptor, which inhibited the intramolecular charge transfer .

Organic Semiconductors

The compound has potential utility in electronic devices, such as organic light emitting diodes (OLEDs), organic photovoltaics (OPVs), organic field effect transistors (OFETs), nonlinear optics (NLO), and sensors . The D−A design is adopted mainly due to its tunable emission characteristics, balanced charge transport, and promising thermal characteristics .

Fluorescent Sensors

Electron donor–acceptor (D–A) systems based on the benzo[c][1,2,5]thiadiazole (BTZ) motif have been extensively researched for use as fluorescent sensors . The compound, being a derivative of BTZ, could potentially be used in this application.

Photovoltaics

The compound has been studied for its potential use in organic photovoltaics (OPVs). The D−A design of the compound is beneficial for its tunable emission characteristics, balanced charge transport, and promising thermal characteristics, which are beneficial to promote the device performance in a desired fashion .

Organic Field Effect Transistors

The compound could potentially be used in organic field effect transistors (OFETs). The D−A design of the compound is beneficial for its tunable emission characteristics, balanced charge transport, and promising thermal characteristics .

properties

IUPAC Name

4-bromo-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrN3OS2/c1-8-18-11-6-7-12-14(13(11)22-8)23-16(19-12)20-15(21)9-2-4-10(17)5-3-9/h2-7H,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDIMZNTFKHCMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide

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